molecular formula C16H18N2O2 B4419609 1-(1-methyl-1H-indol-3-yl)-2-piperidino-1,2-ethanedione

1-(1-methyl-1H-indol-3-yl)-2-piperidino-1,2-ethanedione

Cat. No.: B4419609
M. Wt: 270.33 g/mol
InChI Key: NIMMCDCPQWGMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-methyl-1H-indol-3-yl)-2-piperidino-1,2-ethanedione is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-indol-3-yl)-2-piperidino-1,2-ethanedione typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core. The piperidino group can be introduced through N-alkylation reactions using appropriate alkyl halides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-indol-3-yl)-2-piperidino-1,2-ethanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1-methyl-1H-indol-3-yl)-2-piperidino-1,2-ethanedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-2-piperidino-1,2-ethanedione involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The piperidino group may enhance the compound’s binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ethyl-1H-indol-3-yl)ethanone
  • 1-(1-methyl-1H-indol-3-yl)methylamine
  • 1-(1-methyl-1H-indol-3-yl)ethanol

Uniqueness

1-(1-methyl-1H-indol-3-yl)-2-piperidino-1,2-ethanedione stands out due to its unique combination of an indole ring with a piperidino group and an ethanedione moiety. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

IUPAC Name

1-(1-methylindol-3-yl)-2-piperidin-1-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-17-11-13(12-7-3-4-8-14(12)17)15(19)16(20)18-9-5-2-6-10-18/h3-4,7-8,11H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMMCDCPQWGMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(1-methyl-1H-indol-3-yl)-2-piperidino-1,2-ethanedione
Reactant of Route 2
Reactant of Route 2
1-(1-methyl-1H-indol-3-yl)-2-piperidino-1,2-ethanedione
Reactant of Route 3
Reactant of Route 3
1-(1-methyl-1H-indol-3-yl)-2-piperidino-1,2-ethanedione
Reactant of Route 4
Reactant of Route 4
1-(1-methyl-1H-indol-3-yl)-2-piperidino-1,2-ethanedione
Reactant of Route 5
Reactant of Route 5
1-(1-methyl-1H-indol-3-yl)-2-piperidino-1,2-ethanedione
Reactant of Route 6
Reactant of Route 6
1-(1-methyl-1H-indol-3-yl)-2-piperidino-1,2-ethanedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.